molecular formula C19H23NO5 B11204031 Diethyl 4-(4-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11204031
M. Wt: 345.4 g/mol
InChI Key: UMDCAHAAFZVUIJ-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their significant pharmacological properties, particularly as calcium channel blockers. This specific compound is characterized by its unique structure, which includes a methoxyphenyl group and diethyl ester functionalities.

Preparation Methods

The synthesis of 3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be achieved through the Hantzsch method. This involves a three-component condensation reaction of an aromatic aldehyde, a β-ketoester, and ammonium hydroxide . The reaction typically proceeds under reflux conditions in ethanol, yielding the desired dihydropyridine derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with voltage-gated calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other calcium channel blockers, which are widely used in the treatment of hypertension .

Comparison with Similar Compounds

Similar compounds to 3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other 1,4-dihydropyridine derivatives such as nifedipine, nimodipine, and amlodipine. These compounds share a common dihydropyridine core but differ in their substituents, which can affect their pharmacological properties and therapeutic applications. The unique methoxyphenyl group in 3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may confer distinct biological activities and pharmacokinetic profiles .

Properties

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

diethyl 4-(4-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H23NO5/c1-5-24-18(21)15-11-20(3)12-16(19(22)25-6-2)17(15)13-7-9-14(23-4)10-8-13/h7-12,17H,5-6H2,1-4H3

InChI Key

UMDCAHAAFZVUIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)C

Origin of Product

United States

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